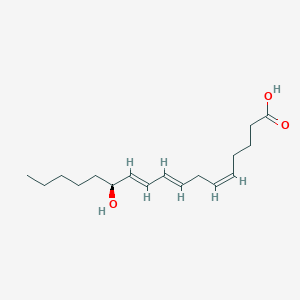

12S-HHT

Cat. No. B052956

Key on ui cas rn:

54397-84-1

M. Wt: 280.4 g/mol

InChI Key: KUKJHGXXZWHSBG-WBGSEQOASA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05118806

Procedure details

Eight ml of blood was gathered from the abdominal aorta of a rat (JcI : Wistar, male, 12-15 weeks age) subjected to abdominal incision under anesthesia by the use of 3.2% sodium citrate (1 volume of sodium citrate solution to 9 volume of whole blood). The blood was centrifuged at 800 rpm for 10 minutes at room temperature to gather PRP (platelet rich plasma), and the residual blood was further centrifuged at 3000 rpm for 10 minutes to gather PPP (platelet poor plasma). The platelet number in PRP was measured and the PRP was adjusted by diluting with PPP so that the concentration of platelet was one million/μl . To 0.25 m(of the PRP, 125 μg of arachidonic acid and the test compound (the final concentration of 100 μM, 10 μM, 1 μM and 0.1 μM) were added, and the mixture was incubated at 37° C. for 15 minutes. After the reaction, 1.1 ml of ethanol was added, well shaken and centrifuged at 2000 rpm for 10 minutes to separate the supernatant. To 1 ml of the supernatant 1 ml of water was added and subjected to high performance liquid chromatography to determine HHT. The absorption at 240 nm due to HHT was measured by an ultraviolet absorption monitor. The inhibition rate of HHT formation calculated from the peak area is shown in Table 2.

Name

Identifiers

|

REACTION_CXSMILES

|

C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)[OH:4].[Na+].[Na+].[Na+].[C:17]([OH:38])(=[O:37])[CH2:18][CH2:19][CH2:20]/[CH:21]=[CH:22]\[CH2:23]/[CH:24]=[CH:25]\[CH2:26]/[CH:27]=[CH:28]\[CH2:29]/[CH:30]=[CH:31]\[CH2:32][CH2:33]CCC>C(O)C>[OH:4][CH:28]([CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])[CH:27]=[CH:26][CH:25]=[CH:24][CH2:23][CH:22]=[CH:21][CH2:20][CH2:19][CH2:18][C:17]([OH:38])=[O:37] |f:0.1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

125 μg

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC\C=C/C\C=C/C\C=C/C\C=C/CCCCC)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

1.1 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

well shaken

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was gathered from the abdominal aorta of a rat (JcI : Wistar, male, 12-15 weeks age)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the residual blood was further centrifuged at 3000 rpm for 10 minutes

|

|

Duration

|

10 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by diluting with PPP so that the concentration of platelet

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the mixture was incubated at 37° C. for 15 minutes

|

|

Duration

|

15 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

WAIT

|

Type

|

WAIT

|

|

Details

|

centrifuged at 2000 rpm for 10 minutes

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate the supernatant

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To 1 ml of the supernatant 1 ml of water was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The absorption at 240 nm due to HHT

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was measured by an ultraviolet absorption monitor

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05118806

Procedure details

Eight ml of blood was gathered from the abdominal aorta of a rat (JcI : Wistar, male, 12-15 weeks age) subjected to abdominal incision under anesthesia by the use of 3.2% sodium citrate (1 volume of sodium citrate solution to 9 volume of whole blood). The blood was centrifuged at 800 rpm for 10 minutes at room temperature to gather PRP (platelet rich plasma), and the residual blood was further centrifuged at 3000 rpm for 10 minutes to gather PPP (platelet poor plasma). The platelet number in PRP was measured and the PRP was adjusted by diluting with PPP so that the concentration of platelet was one million/μl . To 0.25 m(of the PRP, 125 μg of arachidonic acid and the test compound (the final concentration of 100 μM, 10 μM, 1 μM and 0.1 μM) were added, and the mixture was incubated at 37° C. for 15 minutes. After the reaction, 1.1 ml of ethanol was added, well shaken and centrifuged at 2000 rpm for 10 minutes to separate the supernatant. To 1 ml of the supernatant 1 ml of water was added and subjected to high performance liquid chromatography to determine HHT. The absorption at 240 nm due to HHT was measured by an ultraviolet absorption monitor. The inhibition rate of HHT formation calculated from the peak area is shown in Table 2.

Name

Identifiers

|

REACTION_CXSMILES

|

C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)[OH:4].[Na+].[Na+].[Na+].[C:17]([OH:38])(=[O:37])[CH2:18][CH2:19][CH2:20]/[CH:21]=[CH:22]\[CH2:23]/[CH:24]=[CH:25]\[CH2:26]/[CH:27]=[CH:28]\[CH2:29]/[CH:30]=[CH:31]\[CH2:32][CH2:33]CCC>C(O)C>[OH:4][CH:28]([CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])[CH:27]=[CH:26][CH:25]=[CH:24][CH2:23][CH:22]=[CH:21][CH2:20][CH2:19][CH2:18][C:17]([OH:38])=[O:37] |f:0.1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

125 μg

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC\C=C/C\C=C/C\C=C/C\C=C/CCCCC)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

1.1 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

well shaken

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was gathered from the abdominal aorta of a rat (JcI : Wistar, male, 12-15 weeks age)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the residual blood was further centrifuged at 3000 rpm for 10 minutes

|

|

Duration

|

10 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by diluting with PPP so that the concentration of platelet

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the mixture was incubated at 37° C. for 15 minutes

|

|

Duration

|

15 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

WAIT

|

Type

|

WAIT

|

|

Details

|

centrifuged at 2000 rpm for 10 minutes

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate the supernatant

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To 1 ml of the supernatant 1 ml of water was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The absorption at 240 nm due to HHT

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was measured by an ultraviolet absorption monitor

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |